Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate
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Overview
Description
Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered attention due to its potential pharmacological properties and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxypiperidine and ethyl triazole-4-carboxylate.
Reaction Conditions: The reaction is carried out in a solvent such as dichloromethane at low temperatures (0°C) to ensure controlled reaction conditions.
Addition of Reagents: Triethylamine is added as a base to facilitate the reaction. The ethyl triazole-4-carboxylate is then added to the reaction mixture.
Stirring and Extraction: The reaction mixture is stirred at 0°C for 30 minutes, followed by extraction with methylene chloride to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazole ring can undergo reduction reactions to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential neuroprotective and anti-inflammatory properties. The compound has shown promise in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells.
Biological Studies: The compound is used in studies related to neurodegenerative diseases, ischemic stroke, and traumatic brain injury due to its neuroprotective effects.
Pharmaceutical Testing: It serves as a reference standard in pharmaceutical testing for accurate results.
Mechanism of Action
The mechanism of action of Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate involves several molecular targets and pathways:
Inhibition of ER Stress: The compound reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, which is involved in protein folding and stress response.
Apoptosis Inhibition: It inhibits apoptosis by reducing the expression of the apoptosis marker cleaved caspase-3 in human neuronal cells.
NF-kB Pathway: The compound inhibits the NF-kB inflammatory pathway, which plays a crucial role in regulating immune response and inflammation.
Comparison with Similar Compounds
Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate can be compared with other similar compounds, such as:
Pyrimidine Derivatives: Compounds containing the 4-hydroxypiperidine group have shown antiproliferative activity against cancer cell lines.
Piperidine Derivatives: Piperidine-containing compounds are widely used in the pharmaceutical industry for their diverse biological activities.
Similar Compounds
- Pyrimidine derivatives containing 4-hydroxypiperidine groups.
- Piperidine derivatives with various substitutions and functional groups.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry and biological research. Its diverse chemical reactivity and promising pharmacological properties make it a valuable compound for further studies and applications.
Properties
IUPAC Name |
ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-2-18-10(16)9-7-15(14-13-9)8-11(17)3-5-12-6-4-11/h7,12,17H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYAFSDOFJSPOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC2(CCNCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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